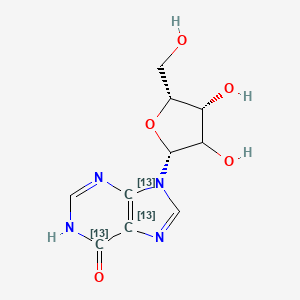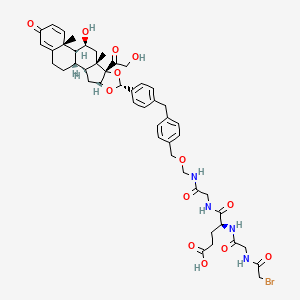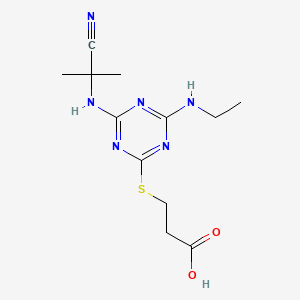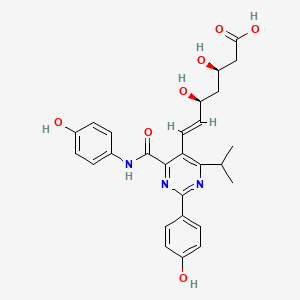
HMG-CoA Reductase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HMG-CoA Reductase-IN-1 is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. By inhibiting this enzyme, this compound effectively reduces cholesterol levels, making it a valuable compound in the treatment of hypercholesterolemia and related cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HMG-CoA Reductase-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a substituted pyridine derivative, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
HMG-CoA Reductase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
HMG-CoA Reductase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mevalonate pathway and cholesterol biosynthesis.
Biology: Researchers use it to investigate the role of cholesterol in cell membrane structure and function.
Wirkmechanismus
HMG-CoA Reductase-IN-1 exerts its effects by binding to the active site of 3-hydroxy-3-methylglutaryl coenzyme A reductase, thereby inhibiting its activity. This inhibition prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. The molecular targets involved include the enzyme’s catalytic domain and the sterol-sensing domain, which are essential for its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase, such as:
- Lovastatin
- Simvastatin
- Atorvastatin
- Rosuvastatin
Uniqueness
HMG-CoA Reductase-IN-1 is unique due to its high potency and selectivity for the enzyme. Unlike some statins, it has a distinct chemical structure that allows for more efficient inhibition of the enzyme, leading to greater reductions in cholesterol levels with potentially fewer side effects .
Eigenschaften
Molekularformel |
C27H29N3O7 |
|---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
(E,3R,5S)-3,5-dihydroxy-7-[2-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)carbamoyl]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid |
InChI |
InChI=1S/C27H29N3O7/c1-15(2)24-22(12-11-20(33)13-21(34)14-23(35)36)25(27(37)28-17-5-9-19(32)10-6-17)30-26(29-24)16-3-7-18(31)8-4-16/h3-12,15,20-21,31-34H,13-14H2,1-2H3,(H,28,37)(H,35,36)/b12-11+/t20-,21-/m1/s1 |
InChI-Schlüssel |
LBAMVGZTJZMITA-LKWCPCFXSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Kanonische SMILES |
CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)C=CC(CC(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


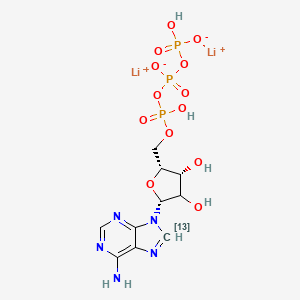
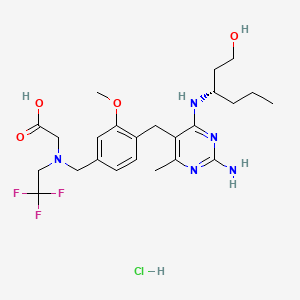
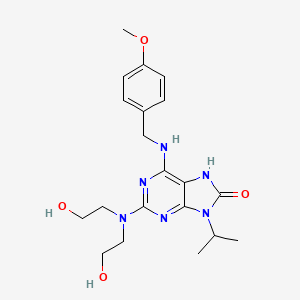
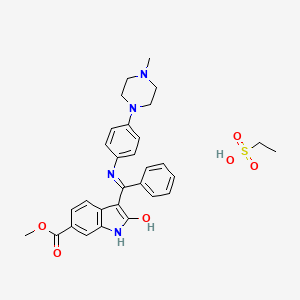
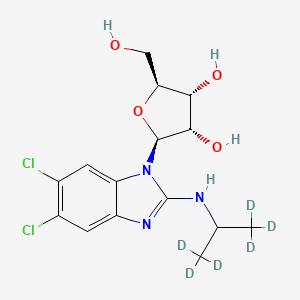
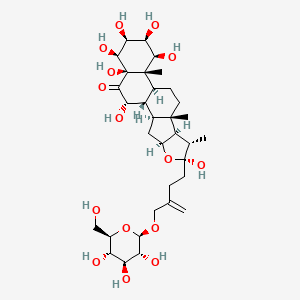
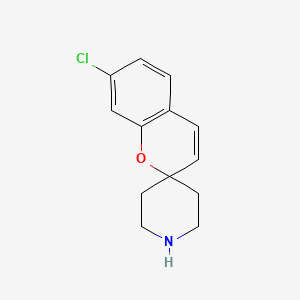
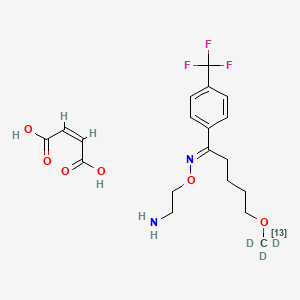
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
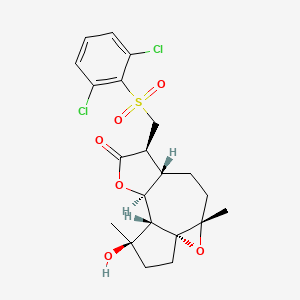
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
